molecular formula C14H11N3O3S B2687557 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866156-84-5

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No.: B2687557
CAS No.: 866156-84-5
M. Wt: 301.32
InChI Key: XLBZPCCAZQOLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a complex organic compound that features a benzothiadiazole moiety fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid typically involves the following steps:

    Formation of the Benzothiadiazole Ring: This can be achieved through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of Benzothiadiazole and Pyrrole Rings: The final step involves coupling the benzothiadiazole and pyrrole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzothiadiazole: A simpler analog that lacks the pyrrole ring.

    2,1,3-Benzothiadiazole: Another isomer with different electronic properties.

    Benzothiazole: A related compound with a sulfur atom in the ring structure.

Uniqueness

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is unique due to the combination of the benzothiadiazole and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-12-11(6-9)15-16-21-12/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBZPCCAZQOLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)SN=N3)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.